Product packaging for 2-But-3-enyl-5-fluoroisoindole-1,3-dione(Cat. No.:)

2-But-3-enyl-5-fluoroisoindole-1,3-dione

Cat. No.: B7609807
M. Wt: 219.21 g/mol
InChI Key: YCTZPEOJTMPNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of Isoindoledione Scaffolds in Organic Synthesis

The isoindole-1,3-dione scaffold, commonly known as the phthalimide (B116566) system, is a foundational structural motif in organic and medicinal chemistry. researchgate.net Historically, these compounds have been integral to a wide array of synthetic transformations, most notably in the Gabriel synthesis of primary amines. Their robust nature and predictable reactivity have made them a staple in the synthetic chemist's toolkit. Beyond their role as synthetic intermediates, isoindole-1,3-dione derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netacgpubs.org This has cemented their status as a "privileged scaffold" in drug discovery, a core structure that can be readily modified to interact with various biological targets. researchgate.net The development of new synthetic methods to access and functionalize the isoindole-1,3-dione core remains an active area of research, with techniques ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. mdpi.comscispace.com

Strategic Role and Impact of Fluorine Substitution in Contemporary Chemical Sciences

The introduction of fluorine atoms into organic molecules is a powerful strategy employed across the chemical sciences, particularly in medicinal chemistry and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of a parent compound. In drug discovery, fluorine substitution is often used to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.gov It can also increase a molecule's lipophilicity, thereby improving its ability to permeate biological membranes. nih.gov Furthermore, the strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups and lead to stronger binding interactions with target proteins. nih.gov The application of fluorinated compounds is widespread, with a significant percentage of pharmaceuticals and agrochemicals containing at least one fluorine atom. mdpi.com

Positioning of 2-But-3-enyl-5-fluoroisoindole-1,3-dione within the Landscape of Fluorinated Isoindoledione Research

The compound this compound is a specific example within the broader class of fluorinated isoindolediones. Its structure combines three key features: the established isoindole-1,3-dione core, a fluorine atom at the 5-position of the aromatic ring, and an N-butenyl substituent. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical architecture allows for informed speculation on its potential properties and research interest. The 5-fluoro substitution is known to influence the electronic properties of the phthalimide ring system, which can, in turn, affect its reactivity and biological interactions. researchgate.net The N-butenyl group introduces a terminal alkene functionality, a versatile handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or click chemistry. This positions the molecule as a potentially valuable building block for the synthesis of more complex chemical structures.

Overarching Research Questions and Academic Motivations for Investigating this compound

The academic motivation for synthesizing and studying a molecule like this compound stems from several key research questions. A primary interest lies in the exploration of how the interplay between the fluorine substituent and the N-alkenyl chain influences the reactivity of the isoindoledione scaffold. For instance, researchers may investigate how the electron-withdrawing nature of the fluorine atom affects the nucleophilicity of the imide nitrogen or the reactivity of the aromatic ring.

Another significant motivation is the potential of this compound as a versatile synthetic intermediate. The presence of the butenyl group's terminal double bond opens up avenues for a variety of coupling and functionalization reactions. This would allow for the construction of novel, larger molecules with potential applications in materials science or as biologically active agents. The fluorine atom could also serve as a useful spectroscopic probe for studying molecular interactions, for example, using ¹⁹F NMR spectroscopy.

Furthermore, the synthesis of this compound would provide an opportunity to develop and refine synthetic methodologies for producing multifunctionalized isoindolediones. The preparation of this compound would likely require a multi-step synthesis, allowing for the investigation of various reaction conditions and catalyst systems.

While direct experimental data for this compound is scarce, we can infer its potential characteristics and the rationale for its study from research on analogous compounds. The following table presents data for related isoindoledione derivatives to provide context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dioneC₁₃H₉FN₂O₄276.225-fluoro substitution, glutarimide (B196013) moiety
1-Allyl-5-chloroindoline-2,3-dioneC₁₁H₈ClNO₂221.64N-allyl group, 5-chloro substitution
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneC₁₀H₁₃NO₃195.21N-hydroxyethyl group, partially saturated ring
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dioneC₁₃H₈BrFN₂O₄355.125-bromo and 6-fluoro substitution, glutarimide moiety

This table presents data for analogous compounds to provide a comparative context for the structural features of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO2 B7609807 2-But-3-enyl-5-fluoroisoindole-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-enyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZPEOJTMPNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

High Resolution Structural Elucidation and Conformational Analysis of 2 but 3 Enyl 5 Fluoroisoindole 1,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Isoindolediones

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-But-3-enyl-5-fluoroisoindole-1,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign every proton and carbon atom and to confirm the molecular framework.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region is expected to exhibit complex multiplets corresponding to the three protons on the fluorinated benzene (B151609) ring. The fluorine atom at the 5-position significantly influences the chemical shifts of the adjacent aromatic protons . The butenyl side chain would present characteristic signals: a multiplet for the single proton adjacent to the double bond (CH), two distinct signals for the terminal vinyl protons (=CH₂), and a signal for the methylene group attached to the imide nitrogen (N-CH₂) rsc.org.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include two distinct resonances for the imide carbonyl carbons (C=O), signals for the aromatic carbons (including those directly bonded to fluorine and nitrogen), and four signals corresponding to the carbons of the but-3-enyl group rsc.orgrsc.org. Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts, which serve as a valuable guide for spectral assignment .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and general NMR principles.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Remarks
Aromatic CH (ortho to F)~7.4-7.6~115-120 (JCF)Multiplet
Aromatic CH (meta to F)~7.8-8.0~125-130Multiplet
Aromatic CH (ortho to C=O)~7.8-8.0~124-128Multiplet
N-CH₂~3.8~38-42Triplet
CH₂-CH~2.5~33-37Multiplet
-CH=~5.7-5.9~132-136Multiplet
=CH₂~5.0-5.2~117-120Multiplets
C=O-~166-168Quaternary Carbon
Aromatic C-N-~132-135Quaternary Carbon
Aromatic C-F-~163-167 (JCF)Quaternary Carbon

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the C-F bond nih.govbiophysics.org. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (JCF) can be observed in the ¹H and ¹³C spectra, respectively, providing definitive evidence for the fluorine's position on the isoindole ring rsc.org. This technique is particularly valuable as the fluorine atom can serve as a sensitive probe for studying molecular interactions .

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the target molecule, COSY would show correlations between the adjacent protons in the butenyl chain (N-CH₂-CH₂-CH=CH₂) and between coupled protons on the aromatic ring, helping to delineate the spin systems researchgate.netsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH). It allows for the unambiguous assignment of each protonated carbon atom by correlating the already assigned proton signals from the ¹H NMR spectrum with their corresponding carbon signals researchgate.netemerypharma.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two imide carbonyl groups. These typically appear as two distinct bands due to symmetric and asymmetric stretching modes brieflands.comgsconlinepress.com. Other significant peaks would include C-H stretching from the aromatic and alkenyl groups, C=C stretching from both the aromatic ring and the vinyl group, and the C-N stretching of the imide function acgpubs.org. The C-F bond will also have a characteristic stretching frequency.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Alkenyl =C-H Stretch3010 - 3095Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Asymmetric Stretch (Imide)~1770Strong
C=O Symmetric Stretch (Imide)~1710Strong
C=C Stretch (Alkene)1640 - 1680Medium-Weak
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1100 - 1350Medium
C-F Stretch1000 - 1250Strong

Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar, symmetric vibrations such as the C=C bonds of the aromatic ring and the vinyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers corroborating evidence for the proposed structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming its molecular formula of C₁₂H₁₀FNO₂. The calculated molecular weight is 219.21 g/mol .

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) at m/z = 219 would be observed. Key fragmentation pathways would likely involve:

Loss of the butenyl chain: Cleavage of the N-C bond could lead to a fragment corresponding to the 5-fluorophthalimide radical cation.

McLafferty-type rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Cleavage within the side chain: Fragmentation of the butenyl group, such as loss of a vinyl radical (•CH=CH₂), would produce a characteristic ion.

Fragmentation of the isoindole ring: Loss of CO or CO₂ from the parent ion or subsequent fragments is a common pathway for phthalimide (B116566) derivatives.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePredicted Fragment Identity
219[M]⁺ (Molecular Ion)
166[M - C₄H₅]⁺ (Loss of butenyl radical)
138[M - C₄H₅ - CO]⁺
120[C₇H₃FO]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements of Isoindoledione Analogs

While obtaining a single crystal suitable for X-ray diffraction can be a limiting step, this technique provides the most definitive structural information in the solid state nih.gov. Should a crystal of this compound be obtained, X-ray crystallography would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the isoindoledione ring system and revealing the conformation of the flexible butenyl side chain utah.edu.

Based on the crystal structures of analogous fluorinated and N-substituted phthalimides, certain structural features can be anticipated mdpi.commdpi.com. The isoindole-1,3-dione core is expected to be largely planar. In the crystal lattice, molecules would likely arrange themselves to maximize favorable intermolecular interactions. These could include π-π stacking interactions between the electron-deficient aromatic rings and potential C-H···O or C-H···F hydrogen bonds. The presence of the fluorine atom may influence the packing arrangement through dipole-dipole or other specific halogen interactions mdpi.com. The flexible butenyl chain would adopt a conformation that minimizes steric hindrance while optimizing crystal packing forces.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if chiral centers are introduced in derivatives)

While this compound is itself an achiral molecule, the introduction of stereogenic centers in its derivatives opens the possibility of using chiroptical spectroscopy for the unambiguous determination of their absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a powerful and non-empirical method for this purpose, particularly when combined with quantum chemical calculations. nih.govnih.govnih.gov

To illustrate this application, a hypothetical chiral derivative can be considered, such as one formed through the asymmetric epoxidation of the terminal double bond of the butenyl substituent. This reaction would introduce a chiral center, leading to the formation of enantiomeric products, for instance, (R)- and (S)-2-(oxiran-2-ylmethyl)-5-fluoroisoindole-1,3-dione. The absolute configuration of such chiral derivatives can be reliably assigned by comparing their experimental ECD spectra with the spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.govnih.govunipi.it

The standard methodology involves the following steps:

Conformational Analysis: A thorough conformational search for both enantiomers of the chiral derivative is performed to identify all low-energy conformers.

Geometry Optimization: The geometries of these stable conformers are then optimized using DFT methods.

ECD Spectra Calculation: TD-DFT calculations are subsequently carried out on each optimized conformer to predict their individual ECD spectra. unipi.it

Boltzmann Averaging: The final predicted ECD spectrum for each enantiomer is obtained by averaging the spectra of their respective conformers, weighted according to their Boltzmann population at a given temperature.

Comparison: The theoretically predicted ECD spectrum of each enantiomer is then compared with the experimentally measured spectrum of the synthesized chiral derivative. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. nih.gov

The isoindole-1,3-dione moiety acts as a strong chromophore, which is advantageous for ECD analysis. The electronic transitions of this chromophore are sensitive to the stereochemistry of the chiral substituent, resulting in characteristic Cotton effects in the ECD spectrum.

Below is a hypothetical data table representing the kind of output generated from a TD-DFT calculation for a chiral epoxide derivative of this compound. The table shows the predicted principal electronic transitions and their corresponding rotatory strengths (R), which determine the sign and intensity of the Cotton effects.

Table 1: Hypothetical Calculated ECD Data for the Enantiomers of a Chiral Epoxide Derivative

EnantiomerExcitation Wavelength (nm)Rotatory Strength (R) (10⁻⁴⁰ cgs)Predicted Cotton Effect
(R)-isomer295+25.4Positive
270-15.8Negative
240+30.1Positive
215-10.5Negative
(S)-isomer295-25.4Negative
270+15.8Positive
240-30.1Negative
215+10.5Positive

As illustrated in the hypothetical data, the ECD spectra of the two enantiomers are expected to be mirror images of each other. A positive Cotton effect in the (R)-isomer's spectrum corresponds to a negative Cotton effect at the same wavelength in the (S)-isomer's spectrum. This distinct difference allows for an unambiguous assignment of the absolute configuration by matching the experimental data with the calculated results. Therefore, the combination of experimental ECD measurements and theoretical TD-DFT calculations provides a reliable and indispensable tool for the stereochemical elucidation of chiral derivatives of this compound.

Reactivity and Derivatization Strategies for 2 but 3 Enyl 5 Fluoroisoindole 1,3 Dione

Chemical Transformations at the Isoindoledione Ring System

The isoindoledione ring system is characterized by an electron-deficient aromatic ring and two electrophilic carbonyl groups, dictating its reactivity towards various reagents.

The fluorine atom and the phthalimide (B116566) ring system are the primary directors of electrophilic aromatic substitution on the benzene (B151609) ring of 2-But-3-enyl-5-fluoroisoindole-1,3-dione. Fluorine is an ortho-, para-directing deactivator, while the dicarbonyl moiety of the phthalimide ring is a meta-directing deactivator. The outcome of such substitutions will depend on the interplay of these directing effects and the reaction conditions.

Based on the reactivity of analogous compounds like 4-fluorophthalic anhydride (B1165640), electrophilic attack is expected to occur at the positions ortho and meta to the fluorine atom. sigmaaldrich.commedchemexpress.comthermofisher.comtcichemicals.com For instance, nitration or halogenation would likely yield a mixture of products with substitution occurring at the C-6 and C-4 positions relative to the fluorine atom. The synthesis of 4-fluorophthalimide derivatives has been reported, indicating the feasibility of substitutions on this ring system. nih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 2-But-3-enyl-5-fluoro-6-nitroisoindole-1,3-dione
Bromination Br₂, FeBr₃ 2-But-3-enyl-6-bromo-5-fluoroisoindole-1,3-dione

Note: The regioselectivity will be influenced by the combined electronic effects of the fluorine and imide groups.

The carbonyl carbons of the isoindoledione ring are electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening or addition products, depending on the nucleophile and reaction conditions.

Reduction of N-substituted phthalimides with reducing agents like sodium borohydride (B1222165) can yield hydroxylactams. researchgate.net More potent nucleophiles, such as Grignard reagents or organolithium compounds, can add to one or both carbonyl groups. researchgate.net

A well-established reaction of phthalimides is the Gabriel synthesis, which involves the ring-opening of the phthalimide by hydrazine (B178648) to release a primary amine. youtube.com This strategy could be employed to unmask an amino functionality at the end of the butenyl chain after other desired modifications have been performed. The reaction of N-substituted phthalimides with hydrazine can lead to the formation of the corresponding primary amine and phthalhydrazide. cmu.edu

Table 2: Nucleophilic Reactions at the Carbonyl Groups

Reaction Reagents Product Type
Reduction NaBH₄, EtOH Hydroxylactam
Grignard Reaction RMgX, Et₂O Carbonyl addition product

Reactions of the But-3-enyl Side Chain

The terminal alkene of the but-3-enyl side chain is a versatile functional group that can undergo a wide array of transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

The double bond can be readily functionalized through various addition reactions.

Hydrogenation: Catalytic hydrogenation of the alkene, typically using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere, would saturate the side chain to yield 2-butyl-5-fluoroisoindole-1,3-dione.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide. youtube.com The use of N-halosuccinimides (NXS), like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can also be employed for halogenation, sometimes with enhanced selectivity. bohrium.comresearchgate.netrsc.orgresearchgate.net

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This introduces a reactive three-membered ring that can be opened by various nucleophiles to introduce a wide range of functional groups. Metal-catalyzed epoxidation systems can also be utilized. rsc.orgnih.gov

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, to produce a diol. khanacademy.org

Table 3: Functionalization of the But-3-enyl Side Chain

Reaction Reagents Functional Group Introduced
Hydrogenation H₂, Pd/C Alkane
Bromination Br₂, CH₂Cl₂ Vicinal dibromide
Epoxidation m-CPBA, CH₂Cl₂ Epoxide

The terminal alkene functionality makes this compound a potential monomer for addition polymerization. Radical polymerization, initiated by thermal or photochemical initiators, could lead to the formation of polymers with the fluorinated isoindoledione moiety as a repeating side group. The properties of such polymers would be influenced by the rigid, polar phthalimide group and the fluorine atom, potentially leading to materials with interesting thermal, optical, or electronic properties.

The terminal alkene is an excellent handle for "click" chemistry and bioorthogonal reactions, which are known for their high efficiency, selectivity, and biocompatibility. wikipedia.orgresearchgate.netnih.govacs.org

Thiol-Ene Click Chemistry: The radical-mediated addition of a thiol to the terminal alkene is a highly efficient thiol-ene "click" reaction. rsc.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net This reaction can be initiated by UV light or a radical initiator and proceeds in an anti-Markovnikov fashion to form a thioether linkage. This provides a straightforward method for conjugating the molecule to thiol-containing substrates, such as peptides or surfaces.

Bioorthogonal Ligand Conjugation: The alkene can act as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines. nih.govresearchgate.net This reaction is exceptionally fast and proceeds without a catalyst, making it a powerful tool for bioorthogonal labeling in biological systems. While strained alkenes are more reactive, terminal alkenes can also participate in these cycloadditions, especially with highly reactive tetrazines. researchgate.net

Table 4: Click and Bioorthogonal Reactions of the Alkene Moiety

Reaction Type Reagents Linkage Formed
Thiol-Ene "Click" R-SH, photoinitiator/UV Thioether

Information regarding the chemical compound "this compound" is not available in published research literature. Consequently, an article detailing its reactivity, derivatization, and the synthesis of complex conjugates cannot be generated at this time.

Without peer-reviewed studies or established scientific literature, it is not possible to provide a thorough, informative, and scientifically accurate article on the following requested topics:

Computational and Theoretical Investigations of 2 but 3 Enyl 5 Fluoroisoindole 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isoindoline-1,3-dione derivatives, these methods elucidate the relationship between structure, electronic characteristics, and chemical behavior. mdpi.com

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of a molecule. In studies of related isoindoline-1,3-dione compounds, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. mdpi.com These calculations typically show that the isoindole-1,3-dione core is nearly planar, while the N-substituent, in this case, the but-3-enyl group, introduces significant conformational possibilities.

The energetics derived from DFT are crucial for predicting molecular stability and reactivity. Key parameters calculated for isoindoline-1,3-dione analogues include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The difference in energy between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Representative Calculated Electronic Properties for Isoindoline-1,3-dione Scaffolds Note: This data is representative of the isoindoline-1,3-dione class of compounds as found in related research and serves as an estimation for the target molecule.

ParameterDescriptionTypical Calculated Value Range
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5
ΔE (HOMO-LUMO Gap) (eV)Energy gap, indicating chemical reactivity4.5 to 5.5
Ionization Potential (IP) (eV)Energy required to remove an electron6.5 to 7.5
Electron Affinity (EA) (eV)Energy released when an electron is added1.8 to 2.5
Global Hardness (η)Resistance to change in electron distribution2.2 to 2.8

Computational methods are routinely used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. mdpi.com For 2-But-3-enyl-5-fluoroisoindole-1,3-dione, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. The presence of the fluorine atom would be expected to significantly influence the chemical shifts of nearby aromatic protons and carbons, an effect that can be precisely modeled.

Similarly, the vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These computations identify the characteristic stretching and bending modes of the molecule's functional groups. For the target compound, key predicted vibrations would include the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, typically in the 1700-1780 cm⁻¹ range, and vibrations associated with the C=C bond of the butenyl group and the C-F bond of the aromatic ring. mdpi.com

Table 2: Predicted Spectroscopic Parameters for this compound Note: These values are estimations based on computational studies of analogous structures.

Spectroscopy TypeGroupPredicted Parameter and Range
¹H NMRAromatic Protons (C-H)δ 7.5 - 8.5 ppm
¹H NMRAlkenyl Protons (=CH, =CH₂)δ 5.0 - 6.0 ppm
¹³C NMRImide Carbonyls (C=O)δ 165 - 170 ppm
IRImide Carbonyls (C=O)1700 - 1780 cm⁻¹ (stretch)
IRAlkene (C=C)1640 - 1680 cm⁻¹ (stretch)

Analysis of the molecular orbitals and electron density provides deep insight into a molecule's reactivity. For isoindoline-1,3-dione derivatives, the HOMO is typically distributed over the benzene (B151609) ring portion of the scaffold, while the LUMO is concentrated around the electron-withdrawing carbonyl groups. mdpi.comspringernature.com This separation indicates that the aromatic ring is the most likely site for electrophilic attack, whereas the carbonyl carbons are susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. rsc.orglibretexts.org An MD simulation of this compound would provide critical information on its conformational flexibility. The but-3-enyl side chain is not rigid and can adopt numerous conformations through bond rotations. MD simulations can explore this conformational landscape, identifying the most populated (lowest energy) shapes the molecule assumes in solution.

Computational Mechanistic Studies of Synthetic Pathways and Reactions of Fluoroisoindolediones

Computational chemistry is an invaluable tool for investigating the step-by-step mechanisms of chemical reactions, including those used to synthesize fluoroisoindolediones. The synthesis of the core isoindoline-1,3-dione ring often involves the cyclization of a precursor like phthalanilic acid. mdpi.com Computational studies on this transformation have detailed a two-step mechanism: an initial intramolecular nucleophilic attack by the amide nitrogen to form a tetrahedral intermediate, followed by a rate-determining dehydration step to yield the final imide ring. mdpi.comresearchgate.net DFT and higher-level theories like MP2 are used to calculate the energy of the transition states and intermediates along this reaction pathway, confirming that the second step (dehydration) has the highest energy barrier. researchgate.net

The introduction of the "2-But-3-enyl" group onto the nitrogen atom likely proceeds via a Gabriel-type synthesis, which involves the N-alkylation of a phthalimide (B116566) anion with an alkyl halide (in this case, 4-bromo-1-butene). libretexts.orgbyjus.com This reaction is a classic bimolecular nucleophilic substitution (SN2). Computational modeling of this step would involve calculating the energy profile as the phthalimide nucleophile attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the bromide leaving group. Such studies can confirm the concerted nature of the bond-forming and bond-breaking process and predict the reaction's activation energy.

In Silico Modeling of Molecular Recognition and Intermolecular Interactions

In silico modeling, particularly molecular docking, is used to predict how a molecule like this compound might bind to a biological target, such as an enzyme's active site. thermofisher.comacs.org This technique computationally places the molecule (the ligand) into the binding pocket of a protein (the receptor) in various orientations and conformations to find the most stable binding mode, which is quantified by a docking score or binding energy. acs.org

Studies on various isoindoline-1,3-dione derivatives show that the flat phthalimide core is adept at forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. springernature.com The two carbonyl oxygens are potent hydrogen bond acceptors, frequently forming crucial hydrogen bonds with donor residues like lysine (B10760008) or tyrosine. springernature.com

For this compound, the model would be influenced by its specific substituents:

5-Fluoro group: The fluorine atom can participate in halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and modulating the electronic character of the aromatic ring.

2-But-3-enyl group: This flexible, hydrophobic chain would likely occupy a hydrophobic pocket within the binding site, interacting with nonpolar amino acid residues such as leucine, isoleucine, and valine. springernature.com

These in silico models are crucial for rational drug design, providing hypotheses about how structural modifications could improve binding affinity and selectivity for a given target. nih.govnih.gov

Academic Applications in Chemical Biology and Advanced Materials Design Mechanism/design Focused

Bioisosteric Replacement Strategies with Fluorinated Isoindolediones

Bioisosteric replacement is a powerful strategy in drug design, where one atom or group is exchanged for another to enhance a molecule's physicochemical or metabolic properties while retaining its biological activity. informahealthcare.com The use of fluorine in such strategies is particularly prevalent due to its unique electronic properties and minimal steric footprint. nih.govresearchgate.net

Fluorine as a Bioisostere for Hydrogen, Hydroxyl, and Carbonyl Groups in Isoindoledione Derivatives

The substitution of hydrogen with fluorine is a common and effective isosteric replacement in medicinal chemistry. u-tokyo.ac.jp In the context of the isoindoledione scaffold, replacing a hydrogen atom on the aromatic ring with fluorine, as seen in 2-But-3-enyl-5-fluoroisoindole-1,3-dione, introduces significant changes in electronic properties with only a minor steric alteration. u-tokyo.ac.jpsci-hub.se Fluorine's van der Waals radius (1.35–1.47 Å) is only slightly larger than that of hydrogen (1.2 Å), allowing it to fit into binding sites that accommodate its non-fluorinated counterparts. informahealthcare.comu-tokyo.ac.jp However, as the most electronegative element, fluorine's powerful inductive effects can alter the acidity of nearby protons, modulate the charge distribution of the aromatic ring, and form unique non-covalent interactions, such as C-F···C=O contacts with protein backbones. nih.govcambridgemedchemconsulting.comnih.gov

Fluorine can also serve as a bioisostere for a hydroxyl group. informahealthcare.comsci-hub.se While fluorine cannot act as a hydrogen bond donor like a hydroxyl group, it is a weak hydrogen bond acceptor. nih.gov This replacement can be advantageous for improving metabolic stability by blocking sites of oxidative metabolism and enhancing membrane permeability by reducing the hydrogen bonding capacity of the molecule. researchgate.netcambridgemedchemconsulting.com

More advanced bioisosteric strategies include the use of fluorinated motifs as mimetics for carbonyl groups. nih.govresearchgate.net For instance, a difluoromethylene group (–CF2–) can be employed as a bioisostere of a carbonyl oxygen due to its similar stereoelectronic properties, offering a way to fine-tune polarity and metabolic stability.

Table 1: Comparison of Fluorine as a Bioisostere

Property Hydrogen (H) Hydroxyl (OH) Fluorine (F)
Van der Waals Radius (Å) 1.2 informahealthcare.com ~1.4 informahealthcare.com 1.35 - 1.47 informahealthcare.comu-tokyo.ac.jp
Electronegativity (Pauling Scale) 2.20 3.44 3.98
Hydrogen Bonding N/A Donor & Acceptor Weak Acceptor nih.gov

| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation/conjugation | Blocks metabolic oxidation cambridgemedchemconsulting.com |

Computational and Synthetic Approaches to Modulating Molecular Properties through Fluorine Bioisosterism

The rational design of fluorinated isoindolediones relies heavily on both computational and synthetic methodologies. Computational chemistry provides critical insights into the effects of fluorination before any synthetic investment is made. sci-hub.se Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the impact of fluorine on molecular geometry, electronic properties, and binding energies. nih.gov For example, specific density functional theory (DFT) functionals, such as MPWLYP, have been recommended for accurately modeling systems involving fluorine bonding. nih.gov These theoretical calculations help predict how fluorination will affect a molecule's interaction with its biological target and guide the selection of optimal substitution sites. sci-hub.senih.gov

Synthetically, the development of new reagents and methods for the regioselective introduction of fluorine into complex molecules remains a significant area of research. nih.gov The synthesis of compounds like this compound can be achieved through various routes, often starting from a fluorinated phthalic acid derivative. The but-3-enyl group can be introduced via N-alkylation of the 5-fluoroisoindole-1,3-dione precursor. This terminal alkene functionality is particularly useful as it provides a synthetic handle for further elaboration, such as in "click chemistry" or for attachment of a linker in PROTAC synthesis.

Table 2: Methodologies for Fluorine Bioisosterism

Approach Techniques/Methods Purpose
Computational QM/MM, DFT (e.g., MPWLYP), FMAP nih.govnih.gov Predict effects on conformation, electronics, and binding affinity; map fluorophilic/phobic regions of a protein active site. sci-hub.senih.gov

| Synthetic | Nucleophilic/Electrophilic fluorination, N-alkylation | Regioselective introduction of fluorine; installation of functional groups for further modification (e.g., but-3-enyl group). nih.gov |

Influence of Fluorine on Conformational Preferences and Binding Pocket Interactions (Theoretical Aspects)

The introduction of a fluorine atom can have a profound, albeit subtle, influence on the conformational preferences of a molecule. sci-hub.senih.gov This is due to a combination of steric and stereoelectronic effects. The high electronegativity of fluorine creates a strong C-F dipole, which can engage in stabilizing or destabilizing intramolecular interactions that favor specific rotamers or conformations. sci-hub.se

In the context of a binding pocket, fluorine's impact is multifaceted. While organic fluorine is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with electron-rich groups, such as the backbone carbonyls of proteins. nih.gov These C–F···C=O interactions, though modest in strength, can be crucial for enhancing binding affinity and selectivity. nih.govnih.gov For instance, X-ray crystallography of a fluorinated inhibitor bound to thrombin revealed a close contact between the fluorine atom and a backbone carbonyl, an interaction that contributed to a five-fold increase in potency. nih.gov Theoretical studies can map the "fluorophilicity" of an enzyme's active site, identifying regions where fluorine substitution would be most beneficial for binding. sci-hub.se

Design Principles of Fluoroisoindolediones in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. nih.gov They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. faseb.org The isoindoledione scaffold is a key component in the design of many successful PROTACs.

Targeting E3 Ubiquitin Ligases (e.g., Cereblon) with Fluoroisoindoledione Warheads

PROTACs are modular in nature, consisting of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. nih.gov The isoindole-1,3-dione core, found in immunomodulatory drugs like thalidomide (B1683933) and its analogs, is a well-established ligand or "warhead" for the substrate receptor Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov

Incorporating a fluorine atom onto this warhead, creating a 5-fluoroisoindole-1,3-dione moiety, can modulate its binding affinity for Cereblon and improve its drug-like properties. The fluorine atom can enhance binding through the electronic effects and specific interactions described previously, potentially leading to more efficient recruitment of the E3 ligase. In the context of a PROTAC like a hypothetical this compound derivative, the fluorinated isoindoledione part would serve as the Cereblon-binding warhead, while the butenyl group would be the attachment point for a linker connected to a POI-binding ligand. Recently, covalent CRBN-based PROTACs have also been developed, employing warheads like fluorosulfates to achieve irreversible binding and prolonged pharmacodynamic effects, highlighting the diverse chemical strategies used to engage this E3 ligase. nih.govrsc.org

Mechanistic Investigations of Ternary Complex Formation in PROTAC Design

The mechanism of action for a PROTAC is critically dependent on the formation of a productive ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase. springernature.comnih.govdundee.ac.uk The stability and conformation of this complex dictate the efficiency of the subsequent ubiquitination and degradation process. nih.gov The linker connecting the two warheads plays a crucial role, as its length and composition significantly affect the cooperative assembly of the ternary complex. nih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are used to study the thermodynamics and kinetics of ternary complex formation. springernature.comnih.gov Computational methods, including molecular dynamics (MD) simulations, are also vital for exploring the possible conformations of the complex. nih.gov The introduction of fluorine into the E3 ligase warhead can influence the formation of this complex. Enhanced binding affinity of the fluoroisoindoledione moiety to Cereblon can increase the local concentration of the E3 ligase, favoring complex formation. Furthermore, the specific orientation dictated by fluorine-protein interactions can pre-organize the complex into a conformation that is more favorable for ubiquitin transfer, thereby increasing degradation efficiency.

Rational Design of Linkers and Ligand Orientation in Fluoroisoindoledione-based PROTACs

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POI). nih.gov A PROTAC molecule is composed of three key parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability and conformation of the resulting ternary complex (POI-PROTAC-E3 ligase). explorationpub.com

The rational design of these linkers is paramount for developing potent and selective PROTACs. explorationpub.com In the context of a hypothetical PROTAC incorporating a 5-fluoroisoindole-1,3-dione moiety as a ligand, the 2-but-3-enyl group serves as a critical attachment point for the linker. The design process involves careful optimization of several linker parameters. nih.govexplorationpub.com

Linker Composition and Properties: The choice of linker chemistry dictates the physicochemical properties of the entire PROTAC molecule. explorationpub.com Linkers are broadly classified based on their composition and rigidity.

Linker TypeCommon ExamplesKey Characteristics & Design Implications
Alkyl Chains Saturated or unsaturated hydrocarbon chains (like the butenyl group)Often hydrophobic, which can decrease water solubility but may enhance cell permeability. The simple structure is synthetically accessible. nih.gov
PEG Linkers Polyethylene glycol chainsIncrease hydrophilicity and solubility. The flexibility can be beneficial for forming a stable ternary complex but may come with an entropic penalty. researchgate.net
Rigid Linkers Cycloalkanes (piperidine/piperazine), Alkynes, TriazolesOffer better conformational control, potentially improving the stability of the ternary complex and metabolic stability. They can form specific stacking interactions. nih.gov

The but-3-enyl group on the this compound provides an unsaturated alkyl chain, which can be readily modified or extended using standard organic chemistry techniques, such as click chemistry, to attach more complex linker structures. researchgate.netexplorationpub.com

Influence on Ligand Orientation and Ternary Complex Formation: The length, rigidity, and attachment point of the linker are crucial for achieving a suitable spatial orientation of the two ligands, which is necessary for the formation of a stable and productive ternary complex. explorationpub.com An improperly designed linker can lead to steric clashes or an unfavorable arrangement that prevents the E3 ligase from effectively ubiquitinating the target protein. nih.gov

For a PROTAC utilizing the 5-fluoroisoindole-1,3-dione scaffold, the fluorine atom can subtly influence ligand binding through electrostatic or hydrogen-bonding interactions within the binding pocket. The orientation of this ligand, governed by the linker's exit vector from the nitrogen atom of the isoindoledione, is critical. Computational modeling and structural biology are often employed to predict and validate optimal linker conformations that promote favorable protein-protein interactions within the ternary complex. explorationpub.com Studies on other PROTAC systems have shown that even minor changes in linker length or composition can dramatically alter degradation profiles and even selectivity between closely related protein isoforms. explorationpub.com

Exploration of this compound as a Building Block in Materials Science

The unique combination of a reactive alkene, a rigid aromatic core, and a fluorine atom makes this compound an intriguing monomer for the synthesis of advanced materials. Its components can be leveraged to create polymers and supramolecular structures with tailored properties.

The isoindole-1,3-dione (or phthalimide) moiety is a known building block in polymer chemistry, valued for imparting thermal stability and specific electronic properties to the resulting materials. nih.gov The 2-but-3-enyl group on the title compound acts as a polymerizable handle, allowing its incorporation into polymer chains primarily through addition polymerization. youtube.com

In this process, the double bond of the butenyl group can be initiated by radicals or other methods to form a long-chain polymer. youtube.com The resulting polymer would feature a hydrocarbon backbone with pendant 5-fluoroisoindole-1,3-dione groups at regular intervals.

Polymer Synthesis and Structure:

Monomer: this compound

Polymerization Method: Addition polymerization (e.g., free radical polymerization).

Resulting Structure: A polyalkene chain with regularly spaced fluoroisoindoledione side groups.

The characterization of such polymers would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, Nuclear Magnetic Resonance (NMR) to confirm the structure, and thermal analysis (TGA/DSC) to assess thermal stability imparted by the rigid isoindoledione units.

Furthermore, the planar and aromatic nature of the isoindoledione core can promote non-covalent interactions, such as π-π stacking. These interactions can be exploited in the design of supramolecular assemblies, where monomer units self-organize into ordered, non-covalently bonded structures. nih.gov The defined geometry of the monomer could lead to the formation of well-ordered materials like liquid crystals or organic frameworks, with potential applications in electronics and sensing.

The strategic incorporation of fluorine into organic materials is a powerful tool for fine-tuning their physical and chemical properties. sigmaaldrich.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond confer several desirable attributes to materials. nih.gov

PropertyInfluence of Fluorine IntegrationPotential Application
Thermal Stability The high strength of the C-F bond enhances the overall thermal stability of the polymer. sigmaaldrich.comHigh-performance plastics, durable coatings.
Chemical Resistance Fluorinated polymers are generally more resistant to chemical attack and oxidation. nih.govProtective films, chemically inert labware.
Surface Properties Fluorine lowers surface energy, leading to materials that are both hydrophobic (water-repellent) and lipophobic (oil-repellent). sigmaaldrich.comNon-stick surfaces, anti-fouling coatings.
Optical Properties Fluorination typically lowers the refractive index of a material. sigmaaldrich.comacs.orgAnti-reflective coatings, optical fibers.
Electronic Properties The electron-withdrawing nature of fluorine can modify the electronic landscape of the isoindoledione ring, impacting its charge-transport properties.Organic semiconductors, dielectric materials.

In a polymer derived from this compound, the single fluorine atom on each repeating unit allows for precise control over these properties. While the effect would be less dramatic than in perfluorinated polymers (like Teflon), it provides a mechanism for "tuning." Researchers can modulate properties like solubility, crystallinity, and intermolecular interactions by altering the fluorine content, for example, by copolymerizing the fluorinated monomer with a non-fluorinated analogue. acs.orgtechnologypublisher.com This tunability is essential for designing functional materials tailored to specific, high-performance applications.

Future Directions and Research Opportunities

Development of Chemoenzymatic and Biocatalytic Approaches for Fluoroisoindoledione Synthesis

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The burgeoning field of biocatalysis offers a greener, more selective alternative. The use of enzymes or whole-cell systems can lead to highly specific modifications, often with exceptional stereoselectivity, under mild, aqueous conditions. nih.gov

Future research could focus on developing enzymatic methods for key steps in the synthesis of 2-But-3-enyl-5-fluoroisoindole-1,3-dione. Biocatalysis has emerged as a powerful tool for creating complex fluorinated molecules. wpmucdn.com For instance, engineered enzymes could be employed for the selective fluorination of the isoindole backbone or for the stereoselective construction of chiral centers. Recent advancements have demonstrated the use of engineered myoglobin-based catalysts for the stereoselective synthesis of fluorinated cyclopropanes and multienzyme strategies for biocatalytic fluoroalkylation using fluorinated S-adenosyl-L-methionine (SAM) cofactors. wpmucdn.comsioc.ac.cn These approaches could be adapted to introduce fluorine or fluoroalkyl groups into the isoindole scaffold with high precision.

Table 1: Potential Biocatalytic Approaches for Fluoroisoindoledione Synthesis

Synthetic Step Potential Biocatalyst Class Anticipated Advantage Relevant Research Finding
Aromatic Fluorination Fluorinases / Engineered P450s High regioselectivity, mild conditions Development of enzymatic fluorination for complex molecules.
Fluoroalkylation SAM-dependent Methyltransferases (MTs) Introduction of diverse fluoroalkyl groups. sioc.ac.cn Engineered human methionine adenosyltransferase can create fluorinated SAM cofactors for biocatalytic fluoroalkylation. sioc.ac.cn
Asymmetric Synthesis Engineered Heme Proteins (e.g., Myoglobin) High stereocontrol for chiral derivatives. wpmucdn.com Engineered myoglobin (B1173299) catalysts achieve excellent diastereo- and enantiocontrol in cyclopropanation. wpmucdn.com

Application of Flow Chemistry and Microfluidics in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. elveflow.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. elveflow.comnih.gov

The synthesis of this compound could be significantly optimized using microfluidic reactors. elveflow.comnih.gov For example, the introduction of the fluorine atom, which can be a hazardous and energetic process, could be managed more safely in a microreactor due to the small reaction volume and excellent temperature control. asahilab.co.jp A multi-step synthesis, such as the formation of the isoindole ring followed by N-alkylation with the butenyl group, could be integrated into a single, uninterrupted flow process, eliminating the need to isolate intermediates. nih.gov This approach has been successfully demonstrated for the synthesis of other complex heterocyclic scaffolds. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

Parameter Traditional Batch Synthesis Flow Chemistry/Microfluidics
Reaction Control Limited; potential for temperature/concentration gradients. Precise control over temperature, pressure, residence time. elveflow.com
Safety Higher risk with hazardous reagents/exothermic reactions. Enhanced safety due to small volumes and superior heat dissipation. elveflow.comasahilab.co.jp
Scalability Often requires re-optimization for larger scales. More straightforward scalability by running the system for longer or in parallel. nih.gov
Efficiency Can be time-consuming with intermediate isolation/purification. Potential for multi-step reactions in a single continuous process, reducing time and waste. nih.gov

| Reproducibility | Can have batch-to-batch variations. | High reproducibility due to consistent reaction conditions. nih.gov |

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Characterization

A deep understanding of reaction kinetics, intermediates, and byproducts is crucial for optimizing any synthetic process. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable for this purpose. mt.com

Techniques such as ReactIR™ (in-situ Fourier-transform infrared spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be applied to monitor the synthesis of this compound as it happens. mt.comresearchgate.net For example, FT-IR could track the consumption of reactants and the formation of the dione (B5365651) carbonyl groups, providing immediate feedback on reaction progress. mt.com In-situ ¹⁹F NMR is particularly powerful for fluorination reactions, allowing for the direct observation of the fluorine-containing starting material, intermediates, and the final product, ensuring complete consumption of potentially hazardous fluorinating agents. asahilab.co.jp This real-time analysis enables rapid optimization of reaction conditions, leading to higher yields, improved purity, and faster process development. mt.comspectroscopyonline.com

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery and Design of Fluoroisoindolediones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, aiding in the design of novel molecules with desired properties. nih.gov

Expanding the Scope of Targeted Protein Degradation and Novel Chemical Biology Applications with Fluoroisoindoledione Scaffolds

Targeted protein degradation (TPD) is a transformative therapeutic modality that uses small molecules to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov This is often achieved using bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs) or "molecular glues." rug.nlrug.nl

The isoindole-1,3-dione core is a well-established "warhead" for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the TPD machinery. nih.govnih.gov Analogs like thalidomide (B1683933) and lenalidomide (B1683929) function as molecular glues that induce the degradation of specific target proteins. rug.nl The this compound scaffold is therefore a prime candidate for development in this area.

The butenyl group provides a reactive handle for "click" chemistry or other conjugation methods, allowing it to be readily incorporated into a PROTAC, linking it to a ligand for a target protein of interest. nih.gov The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, potentially leading to more potent and effective degraders. mdpi.comrsc.org Future research will likely focus on synthesizing PROTACs based on this scaffold to target a wide range of proteins implicated in cancer and other diseases. nih.govrsc.org Furthermore, chemoproteomics platforms can be used to screen such compounds to identify novel, degradable targets, expanding the reach of TPD therapeutics. youtube.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-But-3-enyl-5-fluoroisoindole-1,3-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated isoindole derivatives are often prepared using CuI-catalyzed click chemistry in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Key steps include reflux conditions, azide-alkyne cycloaddition, and TLC monitoring for reaction progress.

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS-TOF) are critical. For fluorinated isoindoles, ¹⁹F NMR is essential to confirm fluorine substitution patterns. Comparative analysis with synthetic intermediates and reference spectra from PubChem or peer-reviewed studies ensures accuracy .

Q. What are the solubility and storage recommendations for this compound?

  • Methodology : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is recommended. Storage at 2–8°C under inert gas (argon/nitrogen) prevents degradation. Stability studies under varying pH and temperature conditions should precede long-term storage .

Advanced Research Questions

Q. How does this compound interact with biological targets in antimicrobial assays?

  • Methodology : Use in vitro assays like MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Fluorinated isoindoles often disrupt microbial membrane integrity or enzyme function. Pair these assays with molecular docking studies to map interactions with targets like dihydrofolate reductase .

Q. How can contradictory data in stability studies under oxidative conditions be resolved?

  • Methodology : Perform controlled stability tests in H₂O₂ or radical initiators (e.g., AIBN). Use HPLC-MS to identify degradation products. Cross-validate findings with DFT calculations to predict reactive sites and compare experimental vs. theoretical degradation pathways .

Q. What strategies optimize the compound’s role in multicomponent reactions for complex heterocycle synthesis?

  • Methodology : Employ palladium-catalyzed cross-coupling or photoredox catalysis to functionalize the isoindole core. For example, the but-3-enyl group can undergo Heck coupling with aryl halides. Monitor regioselectivity using ¹H NMR and adjust ligand/catalyst ratios (e.g., Pd(PPh₃)₄) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodology : Use Gaussian or ORCA software for DFT calculations. Input SMILES/InChI descriptors (e.g., C=CC(C)(C)C) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate with experimental kinetic data from stopped-flow spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.